[3-(Bromomethyl)cyclopentyl]benzene
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Overview
Description
[3-(Bromomethyl)cyclopentyl]benzene: is an organic compound with the molecular formula C12H15Br It consists of a benzene ring substituted with a cyclopentyl group that has a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Cyclopentylmethylbenzene: One common method involves the bromination of cyclopentylmethylbenzene using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromine atom at the benzylic position.
Grignard Reaction: Another method involves the formation of a Grignard reagent from cyclopentylmagnesium bromide, which is then reacted with benzyl bromide to form [3-(Bromomethyl)cyclopentyl]benzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(Bromomethyl)cyclopentyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopentylmethylbenzene.
Scientific Research Applications
Chemistry:
Organic Synthesis: [3-(Bromomethyl)cyclopentyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(Bromomethyl)cyclopentyl]benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformation. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethylbenzene: Similar but lacks the bromine atom.
Bromocyclopentane: Similar but lacks the benzene ring.
Uniqueness:
[3-(Bromomethyl)cyclopentyl]benzene:
Properties
Molecular Formula |
C12H15Br |
---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
[3-(bromomethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI Key |
LMAGRRQDKLESNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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